molecular formula C8H5F4NO3 B2686545 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid CAS No. 1373863-09-2

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No.: B2686545
CAS No.: 1373863-09-2
M. Wt: 239.126
InChI Key: WPXNTAHLXSDDCZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is a unique chemical compound with the molecular formula C8H5F4NO3 It is characterized by the presence of both fluorine and trifluoroethoxy groups attached to a nicotinic acid core

Scientific Research Applications

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty materials.

Safety and Hazards

“5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid” is classified as a skin sensitizer and can cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fumes and wearing protective gloves, clothing, and eye/face protection . It’s recommended to handle the compound in a well-ventilated area or outdoors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the core structure.

    Fluorination: Introduction of the fluorine atom at the 5-position of the nicotinic acid ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 6-position. This step involves the reaction of the fluorinated nicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The trifluoroethoxy group may also contribute to its overall pharmacokinetic properties, such as increased metabolic stability and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
  • 6-Ethoxy-nicotinic acid
  • 6-(Dimethylamino)nicotinic acid

Uniqueness

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the specific positioning of the fluorine and trifluoroethoxy groups on the nicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXNTAHLXSDDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared in 75% yield (21.0 g, a white solid) from 2-chloro-5-fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid (32.2 g, 118 mmol, Step-1 of Amine-12) by the similar manner in Step-4 of Amine-12.
Name
2-chloro-5-fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

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